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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzoic acid

Cat. No.: B048687

An In-depth Technical Guide to 2,3,6-Trifluorobenzoic Acid: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,6-trifluorobenzoic acid, a
pivotal fluorinated building block for professionals in chemical research, drug development, and
materials science. We will move beyond simple data recitation to explore the causal
relationships behind its chemical behavior, offering field-proven insights into its application and
handling.

Core Molecular Profile and Physicochemical
Properties

2,3,6-Trifluorobenzoic acid (CAS No. 2358-29-4) is a trifluorinated derivative of benzoic acid.
[1] The strategic placement of three electron-withdrawing fluorine atoms on the aromatic ring
profoundly influences its electronic properties, reactivity, and utility as a synthetic intermediate.
[1][2] This substitution pattern is key to its role in enhancing the performance of active
pharmaceutical ingredients (APIs) and advanced materials.[2]

A summary of its core physicochemical properties is presented below for rapid reference.
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Property Value Source
IUPAC Name 2,3,6-trifluorobenzoic acid PubChem|[3]
CAS Number 2358-29-4 ChemScenel[4]
Molecular Formula C7H3F30:2 PubChem|[3]
Molecular Weight 176.09 g/mol PubChem][3]
White to light yellow crystalline  NINGBO INNO PHARMCHEM
Appearance
powder CO.,LTD[1]
_ _ NINGBO INNO PHARMCHEM
Melting Point 130-131 °C
CO.,LTD[1]
N _ _ NINGBO INNO PHARMCHEM
Boiling Point 233.5+35.0 °C (Predicted)
CO.,LTD[1]
C1=CC(=C(C(=C1F)C(=0)O)F
SMILES \F PubChem[3]
InChl=1S/C7H3F302/c8-3-1-
InChl 2-4(9)6(10)5(3)7(11)12/h1-2H,  PubChem[3]
(H,11,12)
MGUPHQGQNHDGNK-
InChlKey PubChem|[3]

UHFFFAOYSA-N

Spectroscopic Signature: A Causal Analysis

The structural identity and purity of 2,3,6-trifluorobenzoic acid are confirmed through various

spectroscopic techniques. Understanding these spectra is crucial for reaction monitoring and

quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group and the fluorinated

aromatic ring. In the solid state, the molecule typically exists as a hydrogen-bonded dimer,

which significantly influences the O-H stretching vibration.
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e O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm~1 region. This
broadening is a classic indicator of the strong hydrogen bonding between the carboxylic acid
groups of two molecules in a dimeric form.[5] This interaction weakens the O-H bond,
causing a red shift (a shift to lower wavenumbers) compared to a free O-H group.[5]

e C=0 Stretch: A strong, sharp absorption appears around 1700-1720 cm~1. The electron-
withdrawing effect of the fluorine atoms can slightly increase the frequency compared to
unsubstituted benzoic acid.

o C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm~1 region are definitive
for the carbon-fluorine bonds.

e Aromatic C=C Stretch: Medium to weak bands are observed in the 1450-1600 cm~1! range.

. . Typical Wavenumber ]
Vibrational Mode ( , Key Insights
cm-

Confirms presence of
O-H Stretch (Dimer) 2500-3300 (very broad) carboxylic acid and strong
intermolecular H-bonding.[5]

Indicates the carbonyl of the

C=0 Stretch ~1700-1720 (strong, sharp) ) ]
carboxylic acid.
) Corresponds to the benzene
Aromatic C=C Stretch ~1450-1600 )
ring framework.
Definitive evidence of
C-F Stretch ~1100-1300 (strong)

fluorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine
environments within the molecule.

» 'H NMR: The spectrum is relatively simple in the proton dimension. A multiplet is expected
for the two aromatic protons (H-4 and H-5). The complexity of this multiplet arises from both
proton-proton (3J_HH) and proton-fluorine (3J_HF and #4J_HF) coupling. The acidic proton of
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the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm),
which can be exchanged with D20.

e 13C NMR: Seven distinct carbon signals are expected. The carbons directly bonded to
fluorine (C-2, C-3, C-6) will appear as doublets due to strong one-bond C-F coupling
(1J_CF). The other carbons will also show smaller couplings to the fluorine atoms. The
carbonyl carbon (C=0) will be the most downfield signal.

e F NMR: This is a powerful tool for fluorinated compounds. Three distinct signals are
expected for the three non-equivalent fluorine atoms. Each signal will be split into a multiplet
due to fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings, providing a unique
fingerprint for the substitution pattern.

Synthesis and Reactivity
Acidity and Reactivity

The three strongly electron-withdrawing fluorine atoms significantly increase the acidity of the
carboxylic acid proton compared to unsubstituted benzoic acid. This is due to the inductive
stabilization of the resulting carboxylate anion. This enhanced acidity is a key feature exploited
in its applications, such as its use as a transient directing group in C-H activation reactions,
where appropriate acidity is crucial.[6]

The reactivity of 2,3,6-trifluorobenzoic acid is twofold:

o Carboxylic Acid Group: It undergoes typical reactions such as esterification, amide bond
formation, and reduction to the corresponding alcohol. These reactions are fundamental to
its role as a synthetic intermediate.

o Aromatic Ring: The ring is highly deactivated towards electrophilic aromatic substitution due
to the fluorine substituents. Conversely, it is activated for nucleophilic aromatic substitution,
although the reaction conditions can be harsh.

Common Synthetic Pathway

A prevalent laboratory and industrial synthesis involves the directed ortho-metalation of a
trifluorobenzene precursor followed by carboxylation.[1]
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Starting Materials

[1,2,4-Triﬂuorobenzenej G-Butyllilhium (n-BuLiD E:arbon Dioxide (CO2, Dry Iceai

Reactic;n Steps

Y

Lithiation:
1,2,4-Trifluorobenzene reacts with n-BuLi in THF at low temperature (-78 °C). The lithium selectively replaces the most acidic proton at position 6.

Aryllithium Intermediate
Yy

Carboxylation: .
The resulting aryllithium intermediate is quenched with an excess of solid CO2 (dry ice).

Lithium Carboxylate Salt

Acidic Workup:
The reaction mixture is acidified (e.g., with HCI) to protonate the carboxylate salt.

Final Broduct

2,3,6-Trifluorobenzoic Acid

Click to download full resolution via product page
Caption: Synthetic workflow for 2,3,6-Trifluorobenzoic Acid.

Experimental Protocol: Synthesis of 2,3,6-Trifluorobenzoic Acid[1]
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e Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a
dropping funnel, and an argon inlet is charged with 1,2,4-trifluorobenzene and anhydrous
tetrahydrofuran (THF).

o Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

e Lithiation: n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping
funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this
temperature for several hours to ensure complete formation of the aryllithium intermediate.

o Carboxylation: The reaction flask is opened to a positive pressure of argon and an excess of
freshly crushed dry ice is added in portions. The mixture is stirred and allowed to slowly
warm to room temperature overnight.

o Workup: The reaction is quenched with water. The organic solvent is removed under reduced
pressure. The aqueous layer is washed with ether to remove any unreacted starting material.

« |solation: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated
hydrochloric acid until a precipitate forms.

 Purification: The crude solid is collected by vacuum filtration, washed with cold water, and
dried. Recrystallization from a suitable solvent (e.g., toluene) yields the pure 2,3,6-
trifluorobenzoic acid.

Industrial and Research Applications

The unique electronic properties imparted by the fluorine atoms make 2,3,6-trifluorobenzoic
acid a valuable and versatile intermediate.[1][2]
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(2,3,6-Triﬂuorobenzoic Acid)

Pharmaceuticals / %chemﬁs\l‘s

Active Pharmaceutical .. ..
[Ingredient (API) Synthesis] (Herblades) (Funglades)

Material Science

Polymer Additives
A

Sj (Metabolic Stability Enhancemena (High—Performance Polymers)

Malaria Protease Inhibitor:
(Plasmepsin I & IT)

Click to download full resolution via product page
Caption: Key application areas for 2,3,6-Trifluorobenzoic Acid.

o Pharmaceutical Development: This is a primary application area.[2] The compound serves
as a crucial building block for complex APIs.[1] It was specifically noted for its use in
developing inhibitors for malaria aspartyl proteases Plasmepsin | and Il.[1] The incorporation
of fluorine atoms can enhance drug efficacy by improving metabolic stability (blocking sites
of oxidation), increasing binding affinity (through favorable electrostatic interactions), and

modulating lipophilicity and bioavailability.

e Agrochemicals: It is a key intermediate in the manufacture of modern herbicides and
fungicides.[1][2] The trifluorinated phenyl moiety can confer enhanced potency and favorable
environmental persistence profiles to the final agrochemical product.

o Material Science: The compound is used in the synthesis of specialty polymers and polymer
additives.[2] The fluorine content can significantly improve the thermal stability and chemical
resistance of materials, making them suitable for high-performance applications.[2]

Safety and Handling

As a chemical intermediate, 2,3,6-trifluorobenzoic acid requires careful handling to minimize

risk.
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GHS Hazard Classification:[3]

o Skin Irritation (Category 2): Causes skin irritation.[3]

o Eye Irritation (Category 2): Causes serious eye irritation.[3]

o Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory
irritation.[3]

Safe Handling Protocol:

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood to avoid inhalation of dust.[7] Ensure eyewash stations and safety showers are
readily accessible.

o Personal Protective Equipment (PPE):

o Eye Protection: Wear chemical safety goggles or a face shield.

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

o Body Protection: Wear a lab coat or protective clothing to prevent skin contact.

o Respiratory Protection: For operations generating significant dust, a NIOSH-approved dust
respirator should be used.

o Handling Practices: Avoid generating dust. Avoid all personal contact, including inhalation.[7]
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

 Inhalation: Remove the victim to fresh air and keep them at rest. Seek medical attention if
you feel unwell.
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o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing. If skin irritation occurs, seek medical advice.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

 Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel
unwell.

Conclusion

2,3,6-Trifluorobenzoic acid is more than just a chemical reagent; it is an enabling tool for
innovation in medicine, agriculture, and material science. Its value lies in the predictable yet
powerful influence of its trifluorinated structure on molecular properties. By understanding the
interplay of its acidity, reactivity, and spectroscopic characteristics, researchers and developers
can effectively leverage this compound to construct next-generation molecules with enhanced
performance and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2,3,6-Trifluorobenzoic acid chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048687#2-3-6-trifluorobenzoic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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